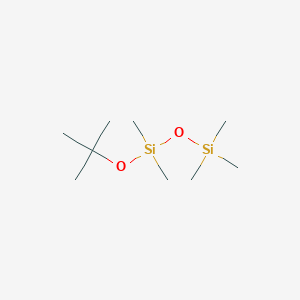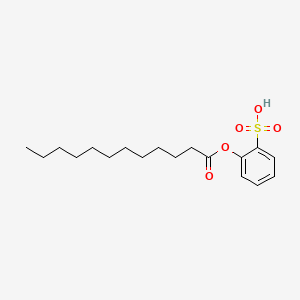
1-tert-Butoxy-1,1,3,3,3-pentamethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disiloxane, (1,1-dimethylethoxy)pentamethyl- (9CI) is an organosilicon compound with the molecular formula C₇H₂₀OSi₂. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This particular compound is characterized by its pentamethyl-disiloxane structure with an additional 1,1-dimethylethoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction, where a silane compound reacts with an unsaturated compound in the presence of a catalyst. For example, the reaction between trimethylsilane and 1,1-dimethylethoxyethene in the presence of a platinum catalyst can yield the desired disiloxane compound .
Industrial Production Methods
In industrial settings, the production of disiloxane, (1,1-dimethylethoxy)pentamethyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Disiloxane, (1,1-dimethylethoxy)pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Disiloxane, (1,1-dimethylethoxy)pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The compound is employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of disiloxane, (1,1-dimethylethoxy)pentamethyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound provide it with unique reactivity, allowing it to participate in a variety of chemical reactions. The compound’s hydrophobic nature also makes it useful in applications where water repellency is desired .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyldisiloxane: Another member of the siloxane family with similar properties but lacks the 1,1-dimethylethoxy group.
Octamethylcyclotetrasiloxane: A cyclic siloxane with different structural properties.
Decamethylcyclopentasiloxane: Another cyclic siloxane with a larger ring structure.
Uniqueness
Disiloxane, (1,1-dimethylethoxy)pentamethyl- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethylethoxy group differentiates it from other siloxanes, providing it with unique applications in various fields .
Propriétés
Numéro CAS |
10108-37-9 |
|---|---|
Formule moléculaire |
C9H24O2Si2 |
Poids moléculaire |
220.46 g/mol |
Nom IUPAC |
dimethyl-[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24O2Si2/c1-9(2,3)10-13(7,8)11-12(4,5)6/h1-8H3 |
Clé InChI |
DLWYFQZKABMBKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)

![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)



![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)
